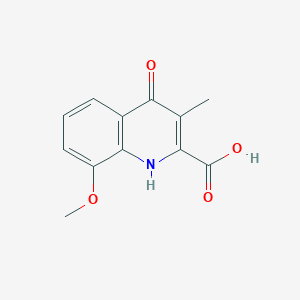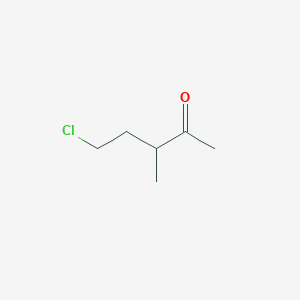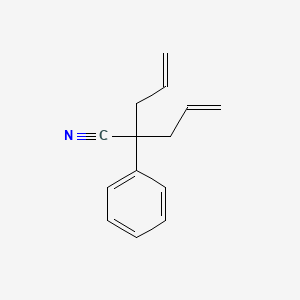
2-(2-Methoxyphenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)-2-methylpropanoic acid is a monocarboxylic acid and a member of benzenes . It’s a compound that contains a 2-methoxyphenol moiety core structure .
Synthesis Analysis
The synthesis of compounds containing the 2-methoxyphenol moiety core structure has been reported in a study . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Molecular Structure Analysis
The molecular structure of 2-(2-Methoxyphenyl)-2-methylpropanoic acid can be represented by the molecular formula C10H12O3 . The InChI representation of the molecule isInChI=1S/C10H12O3/c1-7(10(11)12)8-5-3-2-4-8(8)13-2/h3-7H,1-2H3,(H,11,12) . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Methoxyphenyl)-2-methylpropanoic acid include a molecular weight of 180.20 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound is also characterized by a rotatable bond count of 3 .Applications De Recherche Scientifique
1. Oxidation Studies
A study conducted by Bietti and Capone (2008) explored the one-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic acid. The research focused on the formation of intermediate radical cations and their reactivity, demonstrating significant differences in decarboxylation rate constants based on structural variations. This study enhances the understanding of oxidative processes in organic chemistry (Bietti & Capone, 2008).
2. Synthesis of PPARpan Agonists
Guo et al. (2006) described an efficient synthesis of a compound structurally related to 2-(2-methoxyphenyl)-2-methylpropanoic acid, highlighting its role as a potent PPARpan agonist. This research is pivotal in developing new pharmaceutical compounds and understanding their synthesis pathways (Guo et al., 2006).
3. Amino Acid Resolution and Synthesis
Shimohigashi, Lee, and Izumiya (1976) worked on synthesizing and resolving amino acids similar in structure to 2-(2-methoxyphenyl)-2-methylpropanoic acid. This research contributes to the field of biochemistry, particularly in the synthesis and resolution of amino acids found in toxins (Shimohigashi, Lee, & Izumiya, 1976).
4. Phenylpropanoid Research
Studies by Kim & Kim (2000) and Kikuzaki et al. (1999) investigated phenylpropanoids, which are structurally related to 2-(2-methoxyphenyl)-2-methylpropanoic acid. These compounds were found to have significant neuroprotective and antioxidative properties, indicating their potential in treating neurodegenerative diseases and oxidative stress (Kim & Kim, 2000); (Kikuzaki et al., 1999).
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,10(12)13)8-6-4-5-7-9(8)14-3/h4-7H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBKHGFHJGMWGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442057 |
Source


|
| Record name | 2-(2-methoxyphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-2-methylpropanoic acid | |
CAS RN |
468064-83-7 |
Source


|
| Record name | 2-(2-methoxyphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxyphenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1365343.png)
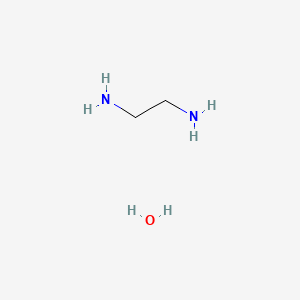
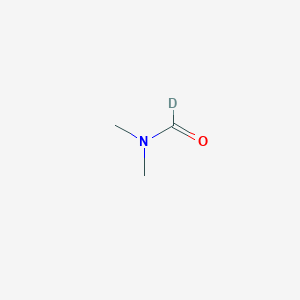
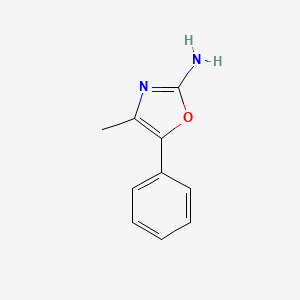

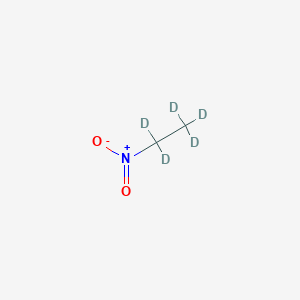
![Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365357.png)
![Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365358.png)
